![molecular formula C9H10N2 B11760087 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11760087.png)
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as building blocks in pharmaceutical chemistry . The structure of this compound includes an ethynyl group attached to a tetrahydroimidazo[1,2-a]pyridine core, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes . This reaction is typically carried out under reflux conditions in ethanol, resulting in the formation of the desired compound. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be functionalized via radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several scientific research applications. It is used in the synthesis of novel antibacterial agents, exhibiting excellent activity against both Gram-positive and Gram-negative bacteria . The compound is also explored for its potential use in material science due to its unique structural properties .
Mechanism of Action
The mechanism of action of 2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and inhibit key enzymes or receptors involved in microbial growth or cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be compared with other similar compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine and ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the ethynyl group in this compound makes it unique and may contribute to its enhanced biological activity compared to its analogs.
Biological Activity
2-Ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H10N2
- Molecular Weight : 146.19 g/mol
- CAS Number : 2155679-68-6
The compound features a unique structure that contributes to its biological activity, particularly in antiviral applications.
Antiviral Properties
Recent studies have indicated that this compound exhibits significant antiviral activity against various viral pathogens. The following table summarizes key findings from recent research:
Virus | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
---|---|---|---|
Respiratory Syncytial Virus (RSV) | 4.5 | High | |
Human Immunodeficiency Virus (HIV) | Not specified | Moderate | |
Zika Virus | Not specified | Moderate |
These results suggest that the compound may serve as a promising candidate for further development as an antiviral agent.
The mechanisms through which this compound exerts its antiviral effects are still under investigation. However, it is hypothesized that the compound may inhibit viral replication by interfering with viral enzymes or blocking viral entry into host cells.
Case Studies
- Study on RSV : A focused screening of various compounds revealed that this compound exhibited potent activity against RSV with an IC50 value of 4.5 µg/mL. This indicates its potential use in treating respiratory infections caused by this virus .
- HIV Research : In studies involving HIV, the compound showed moderate efficacy as a non-nucleotide reverse transcriptase inhibitor (NNRTI), suggesting its utility in combination therapies for HIV treatment .
- Zika Virus Evaluation : Preliminary data indicate that the compound may also possess activity against Zika virus; however, further detailed studies are required to quantify this effect and understand the underlying mechanisms .
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-ethynyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-8-7-11-6-4-3-5-9(11)10-8/h1,7H,3-6H2 |
InChI Key |
QOAMKEPBPDHYDR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN2CCCCC2=N1 |
Origin of Product |
United States |
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